molecular formula C12H11F2N3 B15297035 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane

1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B15297035
M. Wt: 235.23 g/mol
InChI Key: STNPUFYJQHHTMD-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them attractive in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the generation of an azido radical from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide), which then adds to [1.1.1]propellane to form the desired product . The reaction conditions usually require mild temperatures and can be carried out in a variety of solvents.

Industrial Production Methods

Continuous flow processes, which have been developed for the synthesis of [1.1.1]propellane and its derivatives, could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

Major Products

    Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.

    Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane.

    Cycloaddition Reactions: Triazole-containing bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane largely depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of benzene rings while offering improved solubility and metabolic stability . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both azido and difluoro groups, which enhance its reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C12H11F2N3

Molecular Weight

235.23 g/mol

IUPAC Name

1-(azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C12H11F2N3/c13-12(14)10(8-16-17-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

STNPUFYJQHHTMD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CN=[N+]=[N-]

Origin of Product

United States

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